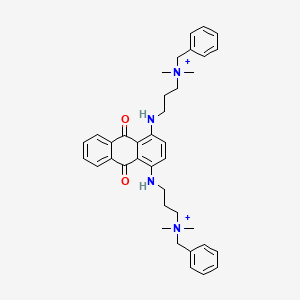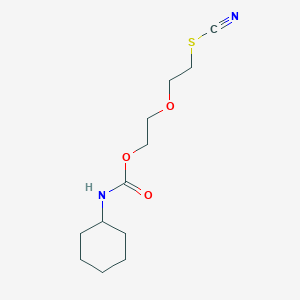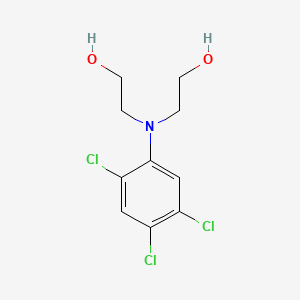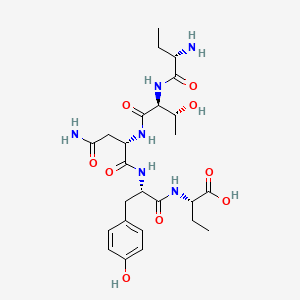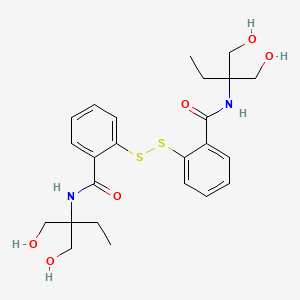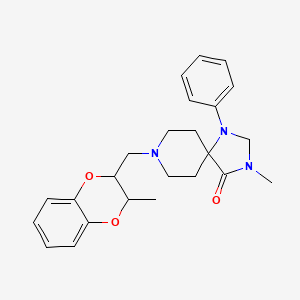
3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core, which is a rare and interesting structural motif in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multi-step organic reactions. The starting materials often include substituted benzodioxane and triazaspirodecane derivatives. Key steps may involve:
Nucleophilic substitution: reactions to introduce the benzodioxane moiety.
Cyclization: reactions to form the spiro linkage.
Oxidation: and steps to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent reaction conditions and high yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodioxane or triazaspirodecane rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Spiro compounds: Other spiro compounds with different ring systems.
Triazaspirodecane derivatives: Compounds with similar triazaspirodecane cores but different substituents.
Uniqueness
What sets 3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
102504-89-2 |
|---|---|
分子式 |
C24H29N3O3 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
3-methyl-8-[(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O3/c1-18-22(30-21-11-7-6-10-20(21)29-18)16-26-14-12-24(13-15-26)23(28)25(2)17-27(24)19-8-4-3-5-9-19/h3-11,18,22H,12-17H2,1-2H3 |
InChI 键 |
XCURAXQEILSZCX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC2=CC=CC=C2O1)CN3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




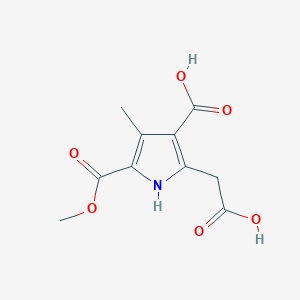
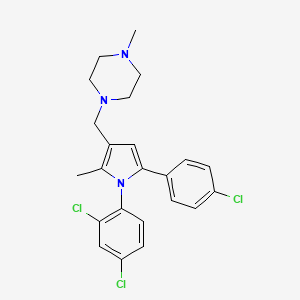
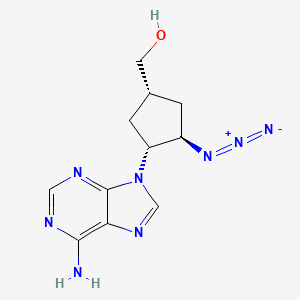
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
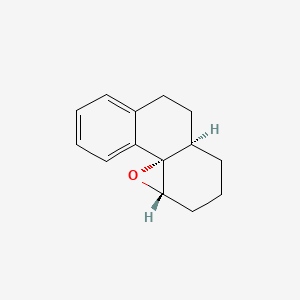
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)
